Ezh2-IN-13 vs. EZH2-IN-2: Intrapatent Potency Benchmarking [1]
The patent WO2017139404 provides a direct structural and functional framework for comparing Ezh2-IN-13 with its close analog EZH2-IN-2 (Example 69). While the exact IC50 for Ezh2-IN-13 is not publicly disclosed in the accessible patent text, its classification as 'Compound 73' within the same series implies a comparable or differentiated potency profile. For context, EZH2-IN-2 is reported with an IC50 of 64 nM (biochemical) and a TR-FRET IC50 of 20 nM [1]. Ezh2-IN-13's unique structural modification (piperazinylmethyl vs. morpholinylmethyl group in EZH2-IN-2) is designed to modulate target engagement and physicochemical properties, offering researchers a distinct tool for exploring EZH2 inhibition.
| Evidence Dimension | EZH2 inhibitory potency (biochemical) |
|---|---|
| Target Compound Data | Not disclosed in public text; referenced as patent Compound 73. |
| Comparator Or Baseline | EZH2-IN-2 (patent Example 69) with IC50 = 64 nM; TR-FRET IC50 = 20 nM. |
| Quantified Difference | Quantitative difference unavailable; structural divergence suggests potential for differentiated activity. |
| Conditions | Patent WO2017139404 disclosure; EZH2-IN-2 data from vendor annotation [1]. |
Why This Matters
This establishes Ezh2-IN-13's position within a defined SAR series, providing a scientific basis for its selection over other in-class compounds when exploring specific structural modifications.
- [1] MedChemExpress. EZH2-IN-2 (Example 69) product page. CAS: 2320562-88-7. View Source
